1,1,1-trichloro-3-(1-methyl-1H-benzimidazol-2-yl)propan-2-ol
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Overview
Description
1,1,1-Trichloro-3-(1-methyl-1H-benzimidazol-2-yl)propan-2-ol is a chemical compound with the molecular formula C11H11Cl3N2O It is characterized by the presence of a benzimidazole ring substituted with a trichloromethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trichloro-3-(1-methyl-1H-benzimidazol-2-yl)propan-2-ol typically involves the reaction of 1-methyl-1H-benzimidazole with trichloroacetaldehyde in the presence of a suitable base. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification steps: Including recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trichloro-3-(1-methyl-1H-benzimidazol-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation: Formation of 1,1,1-trichloro-3-(1-methyl-1H-benzimidazol-2-yl)propan-2-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trichloro-3-(1-methyl-1H-benzimidazol-2-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1-trichloro-3-(1-methyl-1H-benzimidazol-2-yl)propan-2-ol involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating their activity.
Interacting with cellular membranes: Affecting membrane integrity and function.
Modulating signaling pathways: Influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trichloro-2-(1-methyl-1H-benzimidazol-2-yl)ethanol
- 1,1,1-Trichloro-3-(1H-benzimidazol-2-yl)propan-2-ol
- 1,1,1-Trichloro-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol
Uniqueness
1,1,1-Trichloro-3-(1-methyl-1H-benzimidazol-2-yl)propan-2-ol is unique due to its specific substitution pattern on the benzimidazole ring and the presence of a trichloromethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1,1,1-trichloro-3-(1-methylbenzimidazol-2-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3N2O/c1-16-8-5-3-2-4-7(8)15-10(16)6-9(17)11(12,13)14/h2-5,9,17H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMYYVNIXGXCGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CC(C(Cl)(Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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